molecular formula C13H14N4O B8251897 2-{[(Pyridin-4-yl)methyl]amino}benzohydrazide CAS No. 712277-67-3

2-{[(Pyridin-4-yl)methyl]amino}benzohydrazide

Cat. No.: B8251897
CAS No.: 712277-67-3
M. Wt: 242.28 g/mol
InChI Key: USXDVDBGTHRFGV-UHFFFAOYSA-N
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Description

2-{[(Pyridin-4-yl)methyl]amino}benzohydrazide is a chemical compound that features a benzohydrazide core with a pyridin-4-ylmethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Pyridin-4-yl)methyl]amino}benzohydrazide typically involves the reaction of pyridin-4-ylmethylamine with benzohydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(Pyridin-4-yl)methyl]amino}benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-4-ylmethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridin-4-ylmethylamino oxides, while reduction may produce pyridin-4-ylmethylamines.

Scientific Research Applications

2-{[(Pyridin-4-yl)methyl]amino}benzohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 2-{[(Pyridin-4-yl)methyl]amino}benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The pyridin-4-ylmethylamino group can form hydrogen bonds or other interactions with the active sites of enzymes, potentially inhibiting their activity. The benzohydrazide core may also play a role in binding to specific molecular targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylpyridine: This compound has a similar pyridine structure but lacks the benzohydrazide core.

    N-(pyridin-4-yl)pyridin-4-amine: This compound features a pyridine-pyridine linkage but does not have the benzohydrazide moiety.

Uniqueness

2-{[(Pyridin-4-yl)methyl]amino}benzohydrazide is unique due to the presence of both the pyridin-4-ylmethylamino group and the benzohydrazide core. This combination of functional groups allows for a diverse range of chemical reactions and interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(pyridin-4-ylmethylamino)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c14-17-13(18)11-3-1-2-4-12(11)16-9-10-5-7-15-8-6-10/h1-8,16H,9,14H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXDVDBGTHRFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90727198
Record name 2-{[(Pyridin-4-yl)methyl]amino}benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90727198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

712277-67-3
Record name 2-{[(Pyridin-4-yl)methyl]amino}benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90727198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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